(2S)-2-(Oxepan-4-yl)propan-1-ol
Description
(2S)-2-(Oxepan-4-yl)propan-1-ol is a chiral secondary alcohol featuring a seven-membered oxepane ring substituted at the 4-position. The compound’s stereochemistry at the C2 position (S-configuration) and the presence of an oxygen-containing heterocycle distinguish it from simpler alcohols.
Properties
IUPAC Name |
(2S)-2-(oxepan-4-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-8(7-10)9-3-2-5-11-6-4-9/h8-10H,2-7H2,1H3/t8-,9?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEWKEAPEGLEDJ-VEDVMXKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Oxepan-4-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyoxepane and (S)-2-bromopropanol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the hydroxyl group of 4-hydroxyoxepane.
Nucleophilic Substitution: The deprotonated 4-hydroxyoxepane acts as a nucleophile and attacks the electrophilic carbon in (S)-2-bromopropanol, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(Oxepan-4-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxepane ring can be reduced to form a linear ether.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide facilitate substitution reactions.
Major Products
Oxidation: Formation of (2S)-2-(Oxepan-4-yl)propanone.
Reduction: Formation of (2S)-2-(Hexan-4-yl)propan-1-ol.
Substitution: Formation of (2S)-2-(Oxepan-4-yl)propyl halides or amines.
Scientific Research Applications
(2S)-2-(Oxepan-4-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S)-2-(Oxepan-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways: It can influence biochemical pathways, leading to changes in cellular processes such as signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with (2S)-2-(Oxepan-4-yl)propan-1-ol, such as chiral alcohols, bicyclic systems, or aromatic substituents:
| Compound Name | Molecular Formula | Key Functional Groups | Key Structural Features |
|---|---|---|---|
| This compound | C₈H₁₆O₂ | Secondary alcohol, oxepane ring | 7-membered oxygen heterocycle |
| (2S)-2-(2-Fluorobiphenyl-4-yl)propan-1-ol | C₁₅H₁₄FO | Secondary alcohol, fluorobiphenyl | Aromatic fluorinated biphenyl group |
| (1R,2S)-2-(tert-Butylamino)-1-(3-chloro-phenyl)propan-1-ol | C₁₃H₂₀ClNO | Amino alcohol, chloro-phenyl | Bulky tert-butylamine, chloro-substituent |
Key Observations :
- Oxepane vs. Aromatic Systems : The oxepane ring in the target compound introduces conformational flexibility and moderate polarity, whereas fluorobiphenyl derivatives (e.g., ) exhibit rigid, lipophilic aromatic systems .
- Stereochemistry : All compounds feature chiral centers, with enantioselective synthesis methods critical for their preparation. For example, (2S)-2-(2-Fluorobiphenyl-4-yl)propan-1-ol is synthesized via a 6-step enantioselective route .
This compound
- Oxepane Ring Formation : Methods may include cyclization of diols or epoxide ring-expansion reactions.
- Stereochemical Control : Asymmetric catalysis or chiral auxiliaries might be employed to achieve the S-configuration.
(2S)-2-(2-Fluorobiphenyl-4-yl)propan-1-ol ()
- Synthesis : A 6-step process starting from 4-bromo-2-fluorobiphenyl, involving Suzuki coupling, reduction, and enantioselective resolution .
- Functionalization : The alcohol group is further derivatized to acid chlorides (e.g., using thionyl chloride) for subsequent amide formation .
(1R,2S)-2-(tert-Butylamino)-1-(3-chloro-phenyl)propan-1-ol ()
- Synthesis : Likely involves reductive amination or nucleophilic substitution to introduce the tert-butylamine group.
Comparison :
- The fluorobiphenyl derivative requires multi-step aromatic functionalization, while the oxepane-containing compound may prioritize heterocycle stability during synthesis.
Physicochemical Properties
Solubility and Polarity
- Fluorobiphenyl Derivative : The fluorinated biphenyl group increases lipophilicity, favoring membrane permeability (relevant for CNS-targeting therapeutics) .
Spectroscopic Data
- 13C NMR : For (2S)-2-(2-Fluorobiphenyl-4-yl)propan-1-ol, the methylene group adjacent to the alcohol resonates at 68.43 ppm, while the oxepane compound’s oxygen-bearing carbons may appear in the 60–80 ppm range .
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